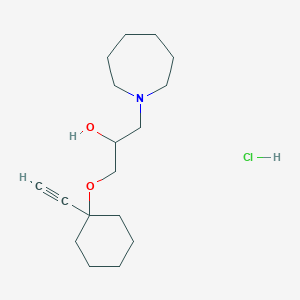
1-(Azepan-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azepan-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H30ClNO2 and its molecular weight is 315.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Azepan-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly as a Rho kinase inhibitor. Rho kinase (ROCK) plays a crucial role in various cellular functions, including smooth muscle contraction and cell motility, making it a significant target for therapeutic interventions in conditions such as urinary incontinence and cardiovascular diseases.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The primary mechanism of action for this compound involves the inhibition of Rho kinase, which is implicated in the regulation of smooth muscle contraction. By inhibiting ROCK, the compound may lead to relaxation of smooth muscle tissues, thus providing therapeutic benefits in conditions characterized by excessive muscle contraction.
Inhibition of Rho Kinase
Research has shown that compounds similar to this compound effectively inhibit Rho kinase activity. For instance, a study indicated that certain derivatives exhibit significant inhibitory effects on ROCK-II, which is associated with the modulation of bladder detrusor muscle contraction .
Impact on Urinary Incontinence
The inhibition of Rho kinase by this compound suggests its potential use as a therapeutic agent for urinary incontinence. By reducing detrusor muscle contractions, it may alleviate symptoms associated with overactive bladder conditions .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of similar compounds with promising results:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | ROCK inhibition | |
| Compound B | Anti-inflammatory | |
| Compound C | Cytotoxicity in cancer cells |
In one study, the compound demonstrated an LC50 value indicating effective larvicidal activity against Aedes aegypti, which highlights its potential utility beyond human health applications .
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that related compounds exhibit low toxicity in mammalian models at therapeutic doses. For example, no significant adverse effects were noted in vital organs during toxicity assessments at high doses .
科学的研究の応用
Ethyl 2-amino-4-hydroxybenzoate, also known as C9H11NO3, is a chemical compound with diverse applications in scientific research . It is distinct from Ethyl 2-amino-4-fluoro-5-hydroxybenzoate, with the key difference being the absence of a fluorine substituent and the position of the hydroxyl group. Due to the structural differences, the applications of Ethyl 2-amino-4-hydroxybenzoate may vary.
Scientific Research Applications
- Synthesis of Organic Molecules Ethyl 2-amino-4-hydroxybenzoate serves as an intermediate in the synthesis of more complex organic molecules.
- Potential Therapeutic Properties It has been explored for potential therapeutic properties.
- Industry It is utilized in the production of specialty chemicals and pharmaceuticals.
While specific, well-documented case studies and comprehensive data tables focused solely on Ethyl 2-amino-4-hydroxybenzoate are not available in the provided search results, research suggests the potential for antimicrobial and anti-inflammatory effects from similar compounds . Studies on related compounds, such as cepharanthine (CEP), have shown promise as therapeutic agents against oxidative stress and inflammation, highlighting the potential use of NRF2 as a target for treating inflammatory bowel disease . Other compounds have demonstrated anticancer potential, emphasizing the therapeutic promise against the proliferation and metastasis of cancer .
特性
IUPAC Name |
1-(azepan-1-yl)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.ClH/c1-2-17(10-6-5-7-11-17)20-15-16(19)14-18-12-8-3-4-9-13-18;/h1,16,19H,3-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVRCHABOAZPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CN2CCCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













